imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride
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Overview
Description
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride: is a synthetic compound that features a pyrazole ring, a sulfur atom in a lambda6 oxidation state, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the pyrazole derivative with a suitable amine or imine precursor.
Sulfur Incorporation: The sulfur atom in the lambda6 oxidation state is introduced using a sulfonyl chloride or a similar reagent under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution on the pyrazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the pyrazole ring and the imino group makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone: The non-hydrochloride form of the compound.
4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride: Another pyrazole derivative with similar structural features.
Sulfonyl Chloride Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
The uniqueness of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride lies in its combination of a pyrazole ring, an imino group, and a lambda6-sulfanone moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2731007-44-4 |
---|---|
Molecular Formula |
C4H8ClN3OS |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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